2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide
Description
2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring, a triazole ring, and a trichlorophenyl group, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C15H10Cl3N5OS |
|---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide |
InChI |
InChI=1S/C15H10Cl3N5OS/c16-9-4-10(17)13(11(18)5-9)20-12(24)7-25-15-21-14(22-23-15)8-2-1-3-19-6-8/h1-6H,7H2,(H,20,24)(H,21,22,23) |
InChI Key |
QPRSQWMOTIJMEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NN2)SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring and the pyridine derivative. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Thioether Formation: The triazole ring is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with 2,4,6-trichlorophenyl acetic acid or its derivatives under amide-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The trichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted trichlorophenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Compounds containing triazole rings are known for their antimicrobial properties. Studies have shown that derivatives of triazoles exhibit significant activity against various bacterial and fungal strains. The specific compound may function as an inhibitor of key enzymes in microbial metabolism.
-
Anticancer Potential
- Triazole derivatives have been investigated for their anticancer properties. In silico studies suggest that this compound may interact with targets involved in cancer cell proliferation and survival pathways. Molecular docking studies can provide insights into binding affinities with various protein targets.
-
Anti-inflammatory Effects
- The compound's structure suggests potential anti-inflammatory activity. Research indicates that triazole derivatives can inhibit pathways associated with inflammation, making them candidates for treating inflammatory diseases.
-
Enzyme Inhibition
- The compound may act as an inhibitor for specific enzymes such as xanthine oxidase and carbonic anhydrase, which are crucial in various metabolic processes. This inhibition can lead to therapeutic effects in conditions like gout or respiratory disorders.
Agricultural Applications
-
Fungicides
- The antifungal properties of triazole compounds make them suitable for agricultural applications as fungicides. They can be effective against plant pathogens, thereby enhancing crop yield and quality.
-
Herbicides
- Some studies have indicated that triazole derivatives can possess herbicidal activity, targeting specific weed species while minimizing damage to crops.
Case Studies
- Synthesis and Biological Evaluation
- Molecular Docking Studies
- Field Trials for Agricultural Use
Mechanism of Action
The mechanism of action of 2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and pyridine rings can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the thioether and trichlorophenyl groups can interact with hydrophobic pockets in proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide: Lacks the trichlorophenyl group, making it less hydrophobic and potentially less active in certain biological assays.
N-(2,4,6-Trichlorophenyl)acetamide: Lacks the triazole and pyridine rings, reducing its ability to form coordination complexes and interact with metal ions.
Uniqueness
2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is unique due to its combination of a triazole ring, pyridine ring, and trichlorophenyl group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Biological Activity
The compound 2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is a notable member of the triazole family, recognized for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.
- IUPAC Name: this compound
- Molecular Formula: C16H12Cl3N5OS
- Molecular Weight: 409.7 g/mol
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring : Utilizing pyridine derivatives and hydrazine to create the triazole structure.
- Thioether Formation : Reacting the triazole derivative with thiols to introduce the thioether linkage.
- Acetamide Formation : The final step involves acylating the thioether to yield the acetamide group.
Biological Activity
Research has highlighted several biological activities associated with this compound:
Antimicrobial Activity
Studies indicate that compounds featuring the triazole moiety exhibit significant antimicrobial properties. For instance:
- A study demonstrated that similar triazole derivatives show potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been evaluated for its anticancer potential:
- In vitro studies on human cancer cell lines showed that triazole derivatives can induce apoptosis and inhibit cell proliferation. For example, related compounds have shown IC50 values in the low micromolar range against A549 lung adenocarcinoma cells .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of various enzymes linked to cancer progression and microbial resistance.
- Interaction with cellular signaling pathways that regulate apoptosis and cell cycle arrest .
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
